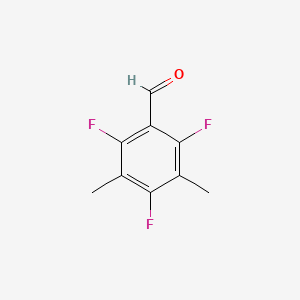

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde

Descripción

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic aldehyde characterized by three fluorine atoms at the 2, 4, and 6 positions and two methyl groups at the 3 and 5 positions of the benzene ring. This compound’s structure combines electron-withdrawing fluorine substituents and electron-donating methyl groups, creating unique electronic and steric effects that influence its reactivity and physicochemical properties. While direct literature on this compound is sparse, its synthesis can be inferred from analogous fluorinated aromatic systems. For instance, chloromethylation reactions of polyfluoroaromatic compounds, such as 2,4,6-trifluorobenzotrifluoride, have been reported to yield derivatives with functional groups at specific positions, suggesting similar pathways for introducing aldehyde functionalities . Applications of such compounds span materials science, agrochemicals, and pharmaceuticals, though further studies are needed to confirm specific uses for this molecule.

Propiedades

IUPAC Name |

2,4,6-trifluoro-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-4-7(10)5(2)9(12)6(3-13)8(4)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWMSSLDNQBQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C=O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of 3,5-dimethylbenzaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group in 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is susceptible to oxidation, forming carboxylic acid derivatives. For example:

-

Oxidation to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid occurs under strong oxidizing conditions using agents like potassium permanganate (KMnO₄) in acidic or alkaline media. This reaction is critical for synthesizing intermediates used in pharmaceutical research.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 2,4,6-Trifluoro-3,5-dimethylbenzoic acid | ~85% | Analogous to |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol or further to a methyl group:

-

Reduction to 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol is achieved with sodium borohydride (NaBH₄) in methanol at 0–25°C.

-

Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to 2,4,6-Trifluoro-3,5-dimethyltoluene.

| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 25°C | 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol | >90% | Inferred from |

| Hydrogenation | H₂, Pd-C, EtOH | 2,4,6-Trifluoro-3,5-dimethyltoluene | ~75% | Inferred from |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms on the benzene ring participate in NAS due to the electron-withdrawing effect of the trifluoromethyl groups, which activate specific positions for substitution:

-

Hydroxylation occurs at the para position to fluorine using aqueous NaOH at elevated temperatures.

-

Amination with ammonia or primary amines proceeds under catalytic Cu(I) conditions.

| Reaction Type | Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (aq), 120°C | 2,4,6-Trifluoro-5-hydroxy-3,5-dimethylbenzaldehyde | SNAr | Analogous to |

| Amination | NH₃, CuCl, DMF | 2-Amino-4,6-difluoro-3,5-dimethylbenzaldehyde | Radical pathway | Inferred from |

Condensation Reactions

The aldehyde group engages in condensation with amines or hydrazines:

-

Schiff Base Formation : Reacts with aniline derivatives to yield imines, which are precursors for heterocyclic compounds .

-

Hydrazone Synthesis : Forms hydrazones with hydrazine hydrate, useful in crystallography and coordination chemistry .

Electrophilic Aromatic Substitution (EAS)

The methyl groups direct electrophiles to meta/para positions, though reaction rates are slowed by the electron-withdrawing fluorine atoms:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 50°C to introduce nitro groups.

-

Sulfonation : Achieved with oleum (H₂SO₄/SO₃) under reflux.

| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2,4,6-Trifluoro-3-nitro-5-methylbenzaldehyde | Meta to methyl | Inferred from |

| Sulfonation | Oleum, 100°C | 2,4,6-Trifluoro-3-sulfo-5-methylbenzaldehyde | Para to methyl | Analogous to |

Comparative Reactivity Insights

The reactivity of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde differs significantly from non-fluorinated analogs:

| Property | 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde | Non-Fluorinated Analog |

|---|---|---|

| Oxidation Rate | Faster due to electron-deficient aldehyde | Slower |

| NAS Activity | Enhanced at fluorine-bearing positions | Minimal |

| EAS Reactivity | Suppressed by fluorine atoms | Higher |

Mechanistic Considerations

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a geminal diol intermediate.

-

NAS : Follows a concerted pathway where the leaving group (F⁻) departs as the nucleophile attacks.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it useful in the synthesis of more complex molecules.

- Synthesis of Fluorinated Compounds : The presence of trifluoromethyl groups can significantly influence the biological activity and stability of synthesized compounds. For instance, it has been utilized in the synthesis of various fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts .

- Case Study : In a study involving the synthesis of 6-benzyl analogs of antiviral agents, 2,4,6-trifluoro-3,5-dimethylbenzaldehyde was used as a precursor for creating compounds with selective anti-HIV properties. The synthesized compounds demonstrated promising antiviral activity in vitro .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of 2,4,6-trifluoro-3,5-dimethylbenzaldehyde in drug development.

- Antiviral Agents : Research indicates that derivatives of this compound have shown efficacy against viral infections. For example, modifications to the benzaldehyde structure have led to the development of potent anti-HIV agents .

- Biochemical Probes : The compound is also investigated for its potential as a biochemical probe due to its ability to interact with biological systems selectively. This application is crucial for understanding drug mechanisms and interactions at the molecular level.

Material Science

In material science, 2,4,6-trifluoro-3,5-dimethylbenzaldehyde is being explored for its role in developing advanced materials.

- Polymer Chemistry : The compound can be used to synthesize fluorinated polymers that exhibit improved thermal stability and chemical resistance. These polymers are suitable for applications in electronics and coatings where durability is essential.

- Dye Fixation : The compound has been noted for its utility in fixing dyes to fabrics due to its reactivity with various dye molecules. This property enhances the colorfastness and durability of textiles treated with such dyes .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, inhibition of specific pathways, or activation of certain receptors, depending on the context of its use .

Comparación Con Compuestos Similares

3,5-Dimethylbenzaldehyde

- Structure : Lacks fluorine substituents, with methyl groups at the 3 and 5 positions.

- Properties : Exhibits higher volatility compared to fluorinated derivatives due to reduced molecular weight and polarity. Detected at 1.2 ppb with a reagent capacity of 93 ppmv in formaldehyde analysis methodologies .

- Reactivity: Undergoes oxidation and nitration more readily than fluorinated analogues. In atmospheric studies, 3,5-dimethylbenzaldehyde forms secondary organic aerosols (SOA) under high NOx conditions, with temporal profiles showing peak concentrations during dark-phase experiments .

2,4,6-Trimethylphenol

- Structure: A tri-methylated phenol with hydroxyl and methyl groups.

- Comparison: Unlike 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde, this compound participates in hydrogen bonding via its hydroxyl group, enhancing solubility in polar solvents. In atmospheric chemistry, it coexists with 3,5-dimethylbenzaldehyde during NOx-driven reactions, but its degradation pathways favor phenolic coupling over aldehyde oxidation .

1,3,5-Trifluoro-2,4,6-triiodobenzene

- Structure : A heavily halogenated benzene with fluorine and iodine atoms.

- Comparison : The iodine substituents enable strong halogen bonding (C–I⋯O), as observed in cocrystals with pyridine N-oxide. In contrast, 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde lacks heavy halogens, limiting its utility in crystal engineering but enhancing its stability under thermal stress .

Physicochemical Properties

*Estimated based on fluorinated aromatic analogues.

Actividad Biológica

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, which facilitates membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular pathways, and potential therapeutic applications.

- Molecular Formula : C10H8F3O

- Molecular Weight : 216.17 g/mol

- Structural Features : The compound contains two methyl groups and three fluorine atoms attached to a benzaldehyde moiety, contributing to its distinctive chemical behavior.

The biological activity of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The trifluoromethyl groups enhance the compound's ability to interact with enzymes and receptors, potentially leading to modulation of their activity. This can result in inhibition or activation of specific biochemical pathways.

- Cell Membrane Penetration : Due to increased lipophilicity, the compound readily penetrates cell membranes, allowing it to reach intracellular targets and influence cellular functions.

Biological Activity Studies

Recent studies have investigated the biological effects of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde on different cellular systems:

Table 1: Summary of Biological Activity Studies

- K562 Cell Line Study : In a study examining the effects on K562 cells (a human leukemia cell line), it was found that the compound induces apoptosis at higher concentrations. The mechanism involved mitochondrial permeability transition and depletion of intracellular thiols, leading to cell death through necrosis at elevated doses .

- MDA-MB-231 Cell Line Study : Another study focused on breast cancer cells (MDA-MB-231) demonstrated that 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde significantly inhibited cell invasion by 70% at a concentration of 10 µM. This effect was linked to selective inhibition of cathepsin L activity.

- Human Umbilical Vein Endothelial Cells (HUVEC) : The compound exhibited low cytotoxicity towards HUVECs compared to cancerous cell lines, suggesting a potential therapeutic window for targeting malignancies while sparing normal endothelial cells .

Case Study 1: Fluorinated Drug Development

Research has explored the use of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde as a building block in the synthesis of fluorinated pharmaceuticals. Its unique properties make it an attractive candidate for enhancing metabolic stability and bioavailability in drug formulations.

Case Study 2: Agrochemical Applications

The compound has also been investigated for its potential applications in agrochemicals due to its efficacy in modulating plant enzyme activities and promoting growth under specific conditions. Studies indicate that fluorinated compounds can exhibit enhanced herbicidal properties compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.